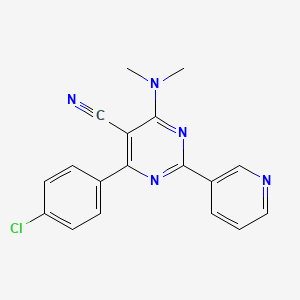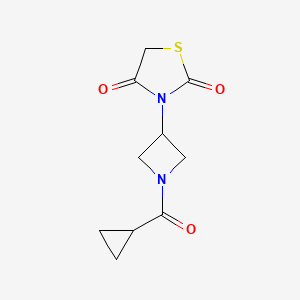
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core structure. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .
作用機序
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, thereby promoting targeted gene expression . In terms of antimicrobial action, they inhibit the function of cytoplasmic Mur ligases .
Biochemical Pathways
Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
In-silico adme studies of a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
A series of thiazolidin-2,4-dione derivatives were evaluated for their antioxidant, anticancer, and antimicrobial potential . The results revealed that all the screened derivatives possess mild anticancer potential .
生化学分析
Biochemical Properties
The compound 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione has been identified as a potential inhibitor of Protein Tyrosine Phosphatase-1B (PTP1B), an enzyme involved in cellular signal transduction . PTP1B has been recognized as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Cellular Effects
In cellular processes, this compound has shown potential in improving insulin resistance and reducing blood sugar levels in diabetic mice . It also appears to improve glucose tolerance and abnormal blood lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PTP1B. The compound acts as an inhibitor of PTP1B, thereby positively influencing the insulin signaling pathway .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not yet available, it has been observed that compounds with similar structures have shown potential in improving insulin resistance and reducing blood sugar levels in diabetic mice .
Metabolic Pathways
Given its potential role as a PTP1B inhibitor, it may be involved in the metabolic pathways related to insulin signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with cyclopropanecarbonyl chloride and azetidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact, such as using deep eutectic solvents that act as both solvents and catalysts .
化学反応の分析
Types of Reactions
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazolidine-2,4-dione core .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives such as:
- 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione
- 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione
- Thiazolidine-2,4-dione-linked ciprofloxacin derivatives .
Uniqueness
What sets 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of a cyclopropanecarbonyl group and an azetidine ring, which may confer distinct pharmacological properties compared to other thiazolidine-2,4-dione derivatives .
特性
IUPAC Name |
3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVTUFZLZGPSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

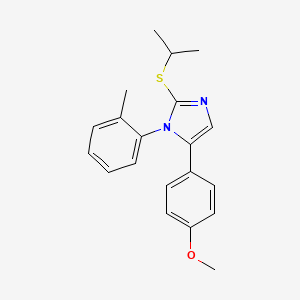
![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822979.png)
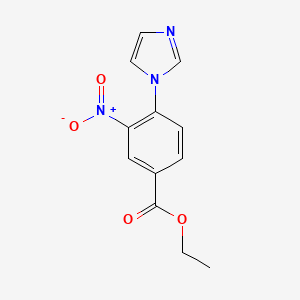
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


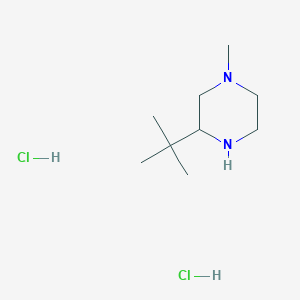

![N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide](/img/structure/B2822991.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)
